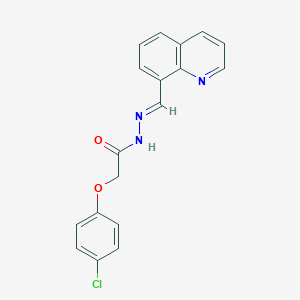![molecular formula C20H20N2O4 B5551524 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide" is a chemical compound that has been explored in various scientific studies. This compound is part of research in the field of organic chemistry and medicinal chemistry.
Synthesis Analysis
A practical method of synthesizing related compounds involves the esterification of specific acids followed by intramolecular reactions and hydrolysis. The Suzuki−Miyaura reaction is also employed in the synthesis process (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been analyzed using X-ray single crystal diffraction and quantum chemical computations. These methods help in determining crystal systems, lattice constants, and molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
In the study of related compounds, various chemical reactions including the synthesis of 3-substituted benzamides and their evaluation for specific receptor binding affinities have been documented. These reactions are crucial in understanding the chemical properties and potential applications of the compound (Kuroita et al., 1996).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Organic Synthesis
The development of efficient synthetic methodologies for complex molecules is a cornerstone of medicinal chemistry and drug discovery. For instance, the practical synthesis of orally active CCR5 antagonists demonstrates the importance of developing new methods for synthesizing complex molecules with potential therapeutic applications. This research outlines a cost-effective and efficient synthesis approach, emphasizing the role of such compounds in advancing medicinal chemistry (Ikemoto et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from natural products highlights the diverse applications of these molecules in developing new therapeutic agents. Such compounds exhibit significant anti-inflammatory and analgesic activities, demonstrating the potential for these molecules in drug development and the treatment of various diseases (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The discovery and synthesis of new 1,2,4-triazole derivatives with antimicrobial properties underscore the ongoing need for novel compounds to combat microbial resistance. Research into these compounds provides essential insights into developing new antimicrobial agents, showcasing the critical role of chemical synthesis in addressing global health challenges (Bektaş et al., 2010).
Antioxidative and Antiproliferative Activities
The synthesis and study of benzimidazole/benzothiazole-2-carboxamides reveal their antioxidative and antiproliferative potentials. These compounds' ability to act as potent antioxidants and exhibit significant antiproliferative activity against cancer cells highlights their importance in developing new therapeutic strategies for cancer treatment and oxidative stress-related conditions (Cindrić et al., 2019).
Photophysical Properties and DFT Computations
The study of novel 2-aryl-1,2,3-triazoles as blue-emitting fluorophores illustrates the intersection of organic synthesis, photophysical property investigation, and computational chemistry. These compounds' development and analysis provide valuable insights into designing new materials for optical and electronic applications, demonstrating the broader implications of chemical research in material science (Padalkar et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-3-7-15-18(12)22-17(26-15)10-21-20(23)14-9-13-6-4-8-16(24-2)19(13)25-11-14/h3-8,14H,9-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERWUCMXWYWVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CNC(=O)C3CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

